2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative characterized by a fused heterocyclic core with substituents at positions 2 (4-isopropylbenzylthio), 3 (phenyl), and 7 (phenyl). Pyrrolo-pyrimidinones are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
3,7-diphenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-19(2)21-15-13-20(14-16-21)18-33-28-30-25-24(22-9-5-3-6-10-22)17-29-26(25)27(32)31(28)23-11-7-4-8-12-23/h3-17,19,29H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGQXFOWUHESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which our molecule belongs, have been studied for their antimycobacterial activity. They have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis in humans and bovines, respectively.
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit antimycobacterial activity. This suggests that they may interact with key proteins or enzymes in the mycobacteria, disrupting their normal functions and leading to bacterial death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication.
Biochemical Analysis
Biochemical Properties
The compound 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules
Biological Activity
The compound 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The presence of the isopropylbenzylthio group is particularly noteworthy for its potential interactions with biological targets.
Antiviral Activity
Research indicates that compounds similar to 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit antiviral properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown efficacy against HIV integrase, suggesting that this compound may also possess similar antiviral activity due to structural similarities .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives. The mechanism often involves the inhibition of specific kinases and cell cycle regulators. For example, compounds targeting cyclin-dependent kinases (CDKs) have been associated with reduced proliferation in cancer cell lines . Given the structural characteristics of this compound, it may also interact with CDKs and influence cancer cell growth.
Insecticidal Activity
The compound's thioether functionality suggests potential applications in pest control. Similar compounds have been documented for their insecticidal properties, demonstrating efficacy against various pests . This opens avenues for further exploration in agricultural applications.
The biological activity of 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Cell Cycle Regulation : By targeting cyclins and CDKs, it could disrupt normal cell cycle progression.
- Pest Interaction : Its structural components may interfere with the physiological processes of insects.
Case Studies
- Antiviral Screening : In a study evaluating various pyrimidine derivatives for HIV integrase inhibition, compounds structurally related to this compound demonstrated significant inhibitory effects .
- Cancer Cell Line Testing : A series of experiments conducted on breast cancer cell lines revealed that certain pyrimidine derivatives effectively reduced cell viability by inducing apoptosis through CDK inhibition .
- Insecticidal Efficacy : Research on thioether-containing compounds showed promising results in controlling pest populations, indicating potential use in agricultural formulations .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with related derivatives:
Key Observations :
- Heterocyclic Core: Pyrrolo-pyrimidinones (target compound) vs. thieno-pyrimidinones () exhibit distinct electronic properties due to nitrogen vs. sulfur in the fused ring, affecting solubility and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
